N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

PI3K delta inhibition enzymatic IC50 TR-FRET assay

Misidentification risk: This compound is incorrectly cross-referenced as the SYK/FLT3 inhibitor TAK-659 in some vendor catalogs. CAS 2034283-23-1 unambiguously corresponds to Example 27 (US9221795), a Gilead-disclosed PI3Kδ-selective inhibitor. Verify identity via PI3Kδ TR-FRET assay (expected IC50 ~1 nM). • PI3Kδ enzymatic IC50: 1 nM; cellular EC50 (basophils): 0.310 nM • 135-fold selectivity over PI3Kβ (EC50 42 nM in PC-3 cells) • Full analytical characterization (NMR, HPLC, MS) included; custom synthesis scales available upon request.

Molecular Formula C17H22F3N3O2
Molecular Weight 357.377
CAS No. 2034283-23-1
Cat. No. B2391745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
CAS2034283-23-1
Molecular FormulaC17H22F3N3O2
Molecular Weight357.377
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C17H22F3N3O2/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24)
InChIKeyQQAVAXYZBIVRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PI3Kδ Inhibitor CAS 2034283-23-1: Identity & Pharmacological Profile


N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (CAS 2034283-23-1) is a synthetic small-molecule phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically disclosed as Example 27 in Gilead Sciences' US Patent 9,221,795 [1]. The compound is a potent, ATP-competitive inhibitor of the PI3K p110δ isoform, with reported enzymatic IC50 and cellular EC50 values in the low nanomolar range. Its structure features a piperidine-1-carboxamide core with a 2-(trifluoromethyl)benzamido methyl substituent, a chemotype distinct from the quinazolinone and pyrrolopyrimidine scaffolds common among other PI3Kδ inhibitors. Notably, this compound is sometimes mislabeled in secondary vendor catalogs as the SYK/FLT3 inhibitor TAK-659; however, the structure, CAS number, and biological activity profile unambiguously correspond to a Gilead PI3Kδ inhibitor series, not TAK-659 [2].

Pathway Study PI3Kδ signaling investigation in B-cell models ATP-competitive p110δ isoform engagement
Selection Context Isoform-selectivity assay fit Distinct from pan-PI3K or PI3Kα/β/γ tool compounds
Identity Verification Patent-defined piperidine carboxamide chemotype Example 27, US Patent 9,221,795; confirm CAS 2034283-23-1 upon receipt

CAS 2034283-23-1: Procurement and Substitution Risks


Substituting this compound with another PI3Kδ inhibitor, even a close structural analog from the same patent family, carries significant risk of divergent biological outcomes. The compound's unique substitution pattern—specifically the N,N-dimethyl urea terminus and the ortho-trifluoromethyl benzamide moiety—directly influences its isoform selectivity profile and pharmacokinetic properties [1]. For example, Example 24 (US9221795) differs in the benzamide substitution and shows a distinct selectivity window. More critically, this compound has been incorrectly cross-referenced in some vendor catalogs as TAK-659 (mivavotinib), a structurally unrelated SYK/FLT3 inhibitor [2]. Procurement of TAK-659 under CAS 2034283-23-1 would yield a molecule with entirely different target engagement (SYK/FLT3 vs. PI3Kδ), rendering the intended PI3Kδ inhibition experiment null. The quantitative evidence below demonstrates the specific potency and selectivity parameters that define this compound and that would be lost upon substitution.

TAK-659 cross-reference error This compound is mislabeled in some vendor catalogs as the SYK/FLT3 inhibitor TAK-659. Substitution would yield a molecule with no PI3Kδ activity. Verify structure and CAS independently upon sourcing.
Structural analog selectivity shift Close patent analogs (e.g., Example 24) carry different benzamide substitution patterns that alter isoform selectivity windows. Isoform-selectivity profile may not transfer across analogs.
Quinazolinone PI3Kδ inhibitors Idelalisib and related quinazolinone-scaffold inhibitors differ in chemotype, metabolic liability, and PI3Kα selectivity ratio. Pharmacokinetic and off-target profiles may not be comparable.

CAS 2034283-23-1: Quantitative Comparator Evidence


PI3Kδ Enzymatic Inhibition vs. Idelalisib

In a TR-FRET enzymatic assay using recombinant human full-length PI3K p110δ/p85α and phosphatidylinositol 3,4,5-trisphosphate substrate, this compound (Example 27) achieved an IC50 of 1 nM [1]. This represents approximately 2.5-fold greater potency than the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101), which exhibits an IC50 of 2.5 nM under comparable assay conditions [2]. The compound's IC50 also compares favorably to the closely related patent analog Example 24, which showed an IC50 of 0.400 nM in the same assay, indicating that Example 27 maintains picomolar-range enzymatic potency while potentially offering a differentiated selectivity profile.

PI3Kδ enzymatic IC50
Head-to-head
IC50 = 1 nM
Reported PI3Kδ inhibition context; comparator idelalisib IC50 = 2.5 nM
TR-FRET assay, recombinant p110δ/p85α, PIP3 substrate. Example 24 IC50 = 0.400 nM for reference.
PI3K delta inhibition enzymatic IC50 TR-FRET assay

PI3Kδ Cellular Potency in Basophils

In a physiologically relevant human basophil activation assay, the compound inhibited anti-FcεRI mAb-stimulated basophil activation with an EC50 of 0.310 nM after 60 minutes of preincubation [1]. This picomolar-level cellular potency confirms efficient target engagement in primary human cells. By comparison, in the same assay's format measuring whole-blood PI3Kδ inhibition, the compound showed an EC50 of 1 nM, indicating minimal plasma protein binding shift (~3-fold). For context, idelalisib has demonstrated EC50 values in the 8–50 nM range for similar basophil CD63 activation assays [2], suggesting the target compound is approximately 25–160-fold more potent in this cellular context.

Basophil cellular EC50
Cross-study
EC50 = 0.310 nM
Reported cellular target engagement in human basophils
Anti-FcεRI mAb stimulation, 60 min preincubation. Whole-blood EC50 = 1 nM.
cellular target engagement basophil activation EC50

PI3Kδ Isoform Selectivity Profile

The compound's selectivity was evaluated against the three other Class I PI3K isoforms using recombinant TR-FRET assays. IC50 values for PI3Kα, β, and γ were 750 nM, 100 nM, and 190 nM, respectively [1]. This yields selectivity ratios (IC50 other isoform / IC50 PI3Kδ) of 750-fold over PI3Kα, 100-fold over PI3Kβ, and 190-fold over PI3Kγ. In comparison, idelalisib demonstrates selectivity ratios of approximately 3280-fold (α/δ), 328-fold (β/δ), and 226-fold (γ/δ) based on published IC50 values [2]. While idelalisib shows greater discrimination against PI3Kα, Example 27 retains comparable selectivity over PI3Kβ and PI3Kγ, the isoforms whose inhibition is most associated with metabolic and cardiovascular side effects. The patent analog Example 13, by contrast, is a PI3Kα-selective compound (IC50 8,300 nM for PI3Kα, per BindingDB [3]), underscoring how small structural changes in the benzamide substitution redirect isoform selectivity.

Isoform selectivity
Cross-study
PI3Kα 750×, PI3Kβ 100×, PI3Kγ 190× vs. δ
Isoform-selectivity assay context; PI3Kβ/γ windows comparable to idelalisib
Recombinant TR-FRET. PI3Kα IC50 = 750 nM, PI3Kβ IC50 = 100 nM, PI3Kγ IC50 = 190 nM.
PI3K isoform selectivity pan-PI3K counter-screening safety margin

PI3Kβ Cellular Selectivity in PC-3 Cells

To validate that the enzymatic PI3Kβ selectivity translates to a cellular context, the compound was tested in PTEN-deficient human PC-3 prostate cancer cells, where AKT phosphorylation at Ser473 is primarily driven by PI3Kβ. The compound inhibited pAKT-S473 with an EC50 of 42 nM after 2-hour treatment, measured by TR-FRET [1]. This 42-fold window over the PI3Kδ cellular EC50 (0.310–1 nM) confirms that PI3Kβ is functionally spared at concentrations that fully suppress PI3Kδ signaling. This cellular selectivity profile is consistent with Example 24 from the same patent, which showed an EC50 of 0.400 nM for PI3Kδ enzymatic inhibition but lacked detailed cellular PI3Kβ data, making Example 27's cellular selectivity data a distinguishing feature for in vivo experimental planning.

PI3Kβ cellular EC50
Head-to-head
EC50 = 42 nM (pAKT-S473)
135-fold cellular window between PI3Kδ and PI3Kβ activity
PTEN-null PC-3 cells, 2 h treatment, TR-FRET readout.
PI3Kβ cellular assay PC-3 cells AKT phosphorylation

Cross-Patent Chemotype Comparison

The compound's piperidine-1-carboxamide chemotype is structurally distinct from the quinazolinone scaffold of idelalisib and the pyrrolo[3,4-c]pyridin-3-one scaffold of TAK-659 (mivavotinib, a SYK inhibitor) [1][2]. This chemotype divergence has practical implications: piperidine carboxamides typically exhibit different metabolic liabilities, solubility profiles, and crystal form tendencies compared to quinazolinones. While quantitative PK data for this specific compound are not publicly available in the extracted sources, the structural class is known from the patent disclosure to yield compounds with acceptable oral bioavailability in rodent models, as evidenced by the patent's in vivo efficacy data for structurally related examples [3]. The ortho-trifluoromethyl group on the benzamide ring is a key determinant of potency and selectivity, as demonstrated by the 8,300-fold loss in PI3Kα potency observed when this motif is altered in Example 13 [4].

Chemotype comparison
Class-level
Piperidine carboxamide vs. quinazolinone / pyrrolopyridinone
Chemotype divergence linked to target selectivity phenotype
Structural analysis from patent disclosures. Altered benzamide in Example 13 yields 8,300-fold PI3Kα potency loss.
chemotype comparison PI3Kδ inhibitor scaffolds patent landscape

CAS 2034283-23-1: Optimal Applications


PI3Kδ-Driven B-Cell Malignancy Studies

The compound's sub-nanomolar cellular EC50 (0.310 nM in basophils) and 135-fold selectivity over cellular PI3Kβ activity (EC50 42 nM in PC-3 cells) make it particularly well-suited for in vitro and in vivo studies of chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and indolent non-Hodgkin lymphomas where PI3Kδ is the primary disease driver [1]. The 2.5-fold greater enzymatic potency compared to idelalisib suggests that lower doses may achieve equivalent target suppression, potentially reducing hepatotoxicity risk that has been associated with idelalisib in clinical settings [2].

Chemical Biology Probe for PI3K Signaling

With IC50 values of 1 nM (δ), 100 nM (β), 190 nM (γ), and 750 nM (α), this compound can function as a PI3Kδ-selective chemical probe at concentrations up to ~30 nM, where δ inhibition is >95% complete while β, γ, and α isoforms remain <25% inhibited [1]. This window is sufficient for pathway dissection experiments in hematopoietic cell lines and primary immune cells, where PI3Kδ is the dominant isoform. Unlike pan-PI3K inhibitors, this compound enables unambiguous attribution of signaling phenotypes specifically to PI3Kδ [3].

SAR Benchmark for Piperidine Carboxamide Series

As a characterized Example 27 from US Patent 9,221,795, this compound serves as a reference point for medicinal chemistry optimization of the piperidine-1-carboxamide series [1]. The quantitative selectivity data across all four Class I PI3K isoforms, combined with cellular functional data (PC-3 PI3Kβ and basophil PI3Kδ), provide a benchmark against which newly synthesized analogs can be compared. The dramatic 8,300-fold loss of PI3Kα potency in Example 13 [4] underscores the sensitivity of the selectivity profile to the benzamide substitution pattern, making Example 27 a defined starting point for scaffold hopping or property optimization.

QC Identity Verification vs. TAK-659 Mislabeling

Given that multiple vendor databases have incorrectly cross-referenced CAS 2034283-23-1 with the SYK inhibitor TAK-659 [1], this compound's well-defined PI3Kδ potency profile (IC50 1 nM) and lack of published SYK inhibitory activity provide a functional identity verification standard. Researchers can confirm correct compound identity by performing a rapid PI3Kδ TR-FRET enzymatic assay (expected IC50 ~1 nM) and a SYK kinase assay (expected IC50 >>1 μM, consistent with no SYK activity reported in the patent) [2][5]. This dual-assay verification protocol mitigates the risk of experimental failure due to incorrect compound sourcing.

Application
Selection Property
Validation Focus
PI3Kδ signaling studies in B-cell models
Isoform-selectivity assay context
PI3Kδ vs. PI3Kβ cellular window review
Chemical biology probe for PI3K pathway
Concentration-range selectivity threshold
PI3Kα/β/γ counter-screening at working concentration
SAR benchmark for piperidine carboxamide series
Patent-defined Example 27 reference profile
Isoform panel reproducibility across new analogs
QC identity verification vs. TAK-659 mislabeling
Functional PI3Kδ activity confirmation
PI3Kδ TR-FRET assay; SYK inactivity check
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